2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a 1,2,5-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as nitrile oxides and amidoximes, under specific conditions.
Coupling Reaction: The final step involves coupling the chlorinated benzamide with the 1,2,5-oxadiazole ring, which can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological systems.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis in microbial cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chlorophenyl)benzamide
- N-(4-chlorophenyl)-2-chlorobenzamide
- 4-chloro-N-(2-chlorophenyl)benzamide
Uniqueness
2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the 1,2,5-oxadiazole ring, which imparts specific chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2/c16-10-7-5-9(6-8-10)13-14(20-22-19-13)18-15(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWZQVYHJAQSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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